tert-butyl 4-chloro-1H-pyrazole-1-carboxylate
CAS No.:
Cat. No.: VC13587193
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11ClN2O2 |
---|---|
Molecular Weight | 202.64 g/mol |
IUPAC Name | tert-butyl 4-chloropyrazole-1-carboxylate |
Standard InChI | InChI=1S/C8H11ClN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 |
Standard InChI Key | NCZCAYOHICXNKL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=C(C=N1)Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C=N1)Cl |
Introduction
tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound has gained attention for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and ability to serve as an intermediate in various chemical reactions.
Synthesis Methods
The synthesis of tert-butyl 4-chloro-1H-pyrazole-1-carboxylate typically involves the chlorination of pyrazole derivatives. One common synthetic route includes the chlorination process, which often leads to regioselective substitution at the 4-position of the pyrazole ring. This is crucial for maintaining the desired chemical properties of the compound. Reaction monitoring can be performed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Applications in Organic Synthesis
tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, often requiring specific catalysts like palladium to optimize yields and selectivity. These reactions are fundamental for synthesizing more complex organic molecules and derivatives.
Applications Table
Application | Description |
---|---|
Organic Synthesis | Intermediate for complex organic molecules |
Coupling Reactions | Utilizes palladium catalysts for bond formation |
Nucleophilic Substitution | Facilitates the introduction of different functional groups |
Analytical Techniques for Characterization
The characterization of tert-butyl 4-chloro-1H-pyrazole-1-carboxylate involves spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques are essential for confirming the compound's structure and assessing its purity.
Analytical Techniques Table
Technique | Purpose |
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NMR Spectroscopy | Structural confirmation |
IR Spectroscopy | Functional group identification and purity assessment |
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